molecular formula C3Cl3F5O B14660589 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether CAS No. 37136-24-6

2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether

Cat. No.: B14660589
CAS No.: 37136-24-6
M. Wt: 253.38 g/mol
InChI Key: LWQARWCIQAGKRZ-UHFFFAOYSA-N
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Description

2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is a chemical compound with the molecular formula C₃Cl₃F₅O and a molecular weight of 253.383 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether typically involves the reaction of chlorodifluoromethane with 2,2-dichlorotrifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether compound. The reaction can be represented as follows:

ClCF2H+Cl2CF3CH2OHClCF2OCH2CF3Cl2+HCl\text{ClCF}_2\text{H} + \text{Cl}_2\text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{ClCF}_2\text{OCH}_2\text{CF}_3\text{Cl}_2 + \text{HCl} ClCF2​H+Cl2​CF3​CH2​OH→ClCF2​OCH2​CF3​Cl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially dechlorinated or defluorinated compounds.

    Substitution: Formation of ethers, amines, or alcohols depending on the substituent introduced.

Scientific Research Applications

2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications, including:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated functional groups.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Similar in structure but with different substitution patterns.

    Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another related compound with similar functional groups.

Uniqueness

2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over chemical properties and reactivity.

Properties

CAS No.

37136-24-6

Molecular Formula

C3Cl3F5O

Molecular Weight

253.38 g/mol

IUPAC Name

1,1-dichloro-2-[chloro(difluoro)methoxy]-1,2,2-trifluoroethane

InChI

InChI=1S/C3Cl3F5O/c4-1(5,7)2(8,9)12-3(6,10)11

InChI Key

LWQARWCIQAGKRZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(Cl)Cl)(OC(F)(F)Cl)(F)F

Origin of Product

United States

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